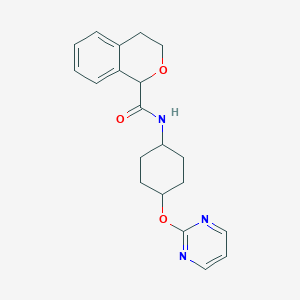

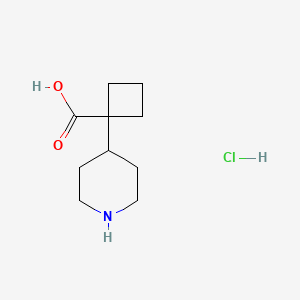

![molecular formula C21H18N2O2 B2875525 2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione CAS No. 337340-62-2](/img/structure/B2875525.png)

2-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions between tryptamine derivatives and carboxylic acids . For example, the reaction between tryptamine and naproxen was used to synthesize a naproxen derivative . The reaction was mediated by N,N’-dicyclohexylcarbodiimide (DCC), a common dehydrating agent used for the preparation of esters, amides, or anhydrides .Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of related compounds synthesized from 1H-indole-2,3-dione. These compounds show significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Aspergillus niger and Candida metapsilosis (Ashok, Ganesh, Lakshmi, & Ravi, 2015).

Anti-Tumor Properties

A series of compounds involving the 1H-indene structure have been synthesized and tested for anti-tumor properties. Some of these compounds have shown promising activity against various human tumor cell lines, including melanoma, leukemia, lung, colon, brain, ovarian, breast, prostate, and kidney cancers (Girgis, 2009).

Antiproliferative Agents

In another study, compounds with the 1H-indole structure have been synthesized and evaluated for their antitumor properties. Certain compounds demonstrated notable antitumor activities against liver, cervical, and prostate cancer cell lines, comparable to the standard Doxorubicin (George, Ismail, Stawinski, & Girgis, 2013).

Synthesis and Characterisation

Studies have also focused on the synthesis and characterization of compounds involving 1H-indene and related structures. These research efforts contribute to understanding the chemical properties and potential applications in various fields, including pharmaceuticals and materials science (Hassaneen, Abdallah, Abdelhadi, Hassaneen, & Pagni, 2003).

Synthesis Under Specific Conditions

Research has been conducted on the synthesis of related compounds under specific conditions like phase-transfer catalysis, providing insights into efficient and novel ways of synthesizing these complex molecules (Kotha & Brahmachary, 2000).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been shown to inhibit the activity of certain enzymes, leading to a decrease in the production of specific biochemicals .

Biochemical Pathways

For instance, some indole derivatives have been shown to inhibit the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses .

Pharmacokinetics

The pharmacokinetic properties of indole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a variety of molecular and cellular effects.

Action Environment

It is known that the biological activity of indole derivatives can be influenced by a variety of factors, including the presence of other biochemicals, the ph of the environment, and the temperature .

Properties

IUPAC Name |

3-hydroxy-2-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-13(19-20(24)16-7-2-3-8-17(16)21(19)25)22-11-10-14-12-23-18-9-5-4-6-15(14)18/h2-9,12,23-24H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEWORXUXLDJSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCC1=CNC2=CC=CC=C21)C3=C(C4=CC=CC=C4C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101151021 |

Source

|

| Record name | 2-[1-[[2-(1H-Indol-3-yl)ethyl]amino]ethylidene]-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337340-62-2 |

Source

|

| Record name | 2-[1-[[2-(1H-Indol-3-yl)ethyl]amino]ethylidene]-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-cycloheptyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2875443.png)

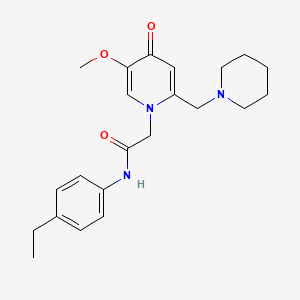

![Methyl 4-[3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate](/img/structure/B2875446.png)

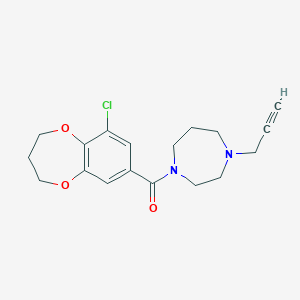

![5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2875450.png)

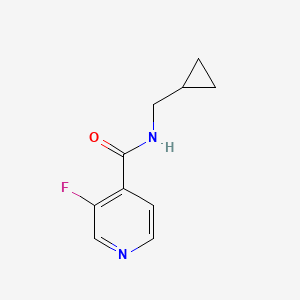

![ethyl 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875455.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(furan-2-yl)formamido]propanoate](/img/structure/B2875456.png)

![2-Chloro-N-[[3-(2-methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methyl]propanamide](/img/structure/B2875462.png)